GR113808 - 144625-51-4

GR113808

Catalog Number: EVT-269593
CAS Number: 144625-51-4
Molecular Formula: C19H27N3O4S
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GR113808 is a potent and selective antagonist of the serotonin 5-HT4 receptor, a subtype of serotonin receptors found in various tissues including the brain, gastrointestinal tract, and heart. [] GR113808 has played a crucial role in characterizing the distribution, pharmacology, and physiological functions of the 5-HT4 receptor, aiding in the understanding of its involvement in processes such as gastrointestinal motility, memory formation, and cardiac function. [, , ]

5-Hydroxytryptamine (5-HT, Serotonin)

  • Compound Description: 5-HT is a monoamine neurotransmitter that plays a crucial role in various physiological processes, including mood regulation, gastrointestinal function, and cognitive function. It acts as an agonist at multiple serotonin receptor subtypes, including the 5-HT4 receptor. [, , , , , , , , , , , , , , , , , , , , , , , , ]
  • Relevance: 5-HT is the endogenous ligand for the 5-HT4 receptor and is frequently used as a reference agonist in studies investigating the pharmacological properties of GR113808 and other 5-HT4 receptor ligands. [, , , , , , , , , , , , , , , , , , , , , , , , ]

5-Methoxytryptamine (5-MeOT)

  • Compound Description: 5-MeOT is a naturally occurring tryptamine derivative and a potent 5-HT4 receptor agonist. It exhibits similar pharmacological effects to 5-HT, including the stimulation of gastrointestinal motility and dopamine release. [, , , , , , , ]
  • Relevance: 5-MeOT is commonly used as a selective 5-HT4 receptor agonist in studies comparing the pharmacological profiles of GR113808 and other 5-HT4 receptor ligands, particularly in the context of gastrointestinal motility. [, , , , , , , ]

Renzapride

  • Compound Description: Renzapride is a substituted benzamide derivative that acts as a potent and selective 5-HT4 receptor agonist. It is known to enhance gastrointestinal motility and has been investigated for the treatment of gastrointestinal disorders. [, , , , , , , ]
  • Relevance: Renzapride is often used as a reference 5-HT4 receptor agonist alongside GR113808 in studies investigating the role of 5-HT4 receptors in various physiological processes, including gastrointestinal motility and neurotransmitter release. [, , , , , , , ]

Cisapride

  • Compound Description: Cisapride is a substituted benzamide derivative that acts as a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist. It was used clinically to treat gastrointestinal disorders but was withdrawn due to cardiac safety concerns. [, , , , , , , , ]
  • Relevance: Cisapride's dual activity at 5-HT3 and 5-HT4 receptors provides insights into the interplay between these receptor subtypes in regulating gastrointestinal motility. Its pharmacological profile is often compared to GR113808 in studies investigating the mechanisms of action of 5-HT4 receptor ligands. [, , , , , , , , ]

Zacopride

  • Compound Description: Zacopride is a substituted benzamide derivative that acts as a potent and selective 5-HT4 receptor agonist. It exhibits gastroprokinetic effects and has been investigated for the treatment of gastrointestinal disorders. [, , , , , ]
  • Relevance: Zacopride is a structurally related compound to GR113808 and is frequently used as a reference 5-HT4 receptor agonist in studies exploring the pharmacological properties of 5-HT4 receptor ligands. [, , , , , ]

Metoclopramide

  • Compound Description: Metoclopramide is a substituted benzamide derivative that acts as a dopamine D2 receptor antagonist and a 5-HT4 receptor agonist. It is used clinically to treat nausea, vomiting, and gastrointestinal disorders. [, , , ]
  • Relevance: Metoclopramide's pharmacological profile, combining dopamine D2 receptor antagonism and 5-HT4 receptor agonism, highlights the complex interplay between these receptors in regulating gastrointestinal motility. Its activity is often compared to GR113808 in studies investigating the mechanisms underlying the gastroprokinetic effects of 5-HT4 receptor ligands. [, , , ]

BIMU8

  • Compound Description: BIMU8 is a benzimidazolone derivative and a potent and selective 5-HT4 receptor agonist. It is known to stimulate gastrointestinal motility and has been investigated for its potential therapeutic applications in gastrointestinal disorders. [, , , ]
  • Relevance: BIMU8 serves as a valuable pharmacological tool for studying the role of 5-HT4 receptors in various physiological processes. Its activity is often compared to that of GR113808 to better understand the structure-activity relationships and selectivity profiles of 5-HT4 receptor ligands. [, , , ]

SDZ 205-557

  • Compound Description: SDZ 205-557 is a benzamide derivative that acts as a non-selective antagonist at both 5-HT3 and 5-HT4 receptors. [, , , , , , , ]
  • Relevance: The non-selective antagonist profile of SDZ 205-557 at both 5-HT3 and 5-HT4 receptors makes it a useful tool to differentiate the roles of these receptor subtypes. It's frequently used in conjunction with GR113808 to dissect the specific contributions of 5-HT4 receptors in various physiological processes. [, , , , , , , ]

ICS 205-930 (Tropisetron)

  • Compound Description: Tropisetron is an indole derivative and a potent and selective antagonist at 5-HT3 receptors, with some affinity for 5-HT4 receptors. It is used clinically to prevent and treat nausea and vomiting. [, , , , , , , ]
  • Relevance: The primary relevance of Tropisetron lies in its ability to block 5-HT3 receptors. While it does have some affinity for 5-HT4 receptors, it's often used in conjunction with GR113808, which is highly selective for 5-HT4 receptors, to differentiate the roles of these two receptor subtypes in various physiological responses. [, , , , , , , ]

DAU 6285

  • Compound Description: DAU 6285 is a benzimidazolone derivative and a moderately selective 5-HT4 receptor antagonist. It is used as a pharmacological tool to investigate the role of 5-HT4 receptors in various physiological processes. [, , ]
  • Relevance: While less potent than GR113808, DAU 6285 provides a valuable tool to study 5-HT4 receptors. It's often compared to GR113808 in research to understand the subtleties of 5-HT4 receptor pharmacology. [, , ]

SB 204070

  • Compound Description: SB 204070 is a benzamide derivative and a potent and selective 5-HT4 receptor antagonist. It is used as a pharmacological tool to investigate the role of 5-HT4 receptors. [, ]
  • Relevance: Similar to GR113808, SB 204070 is a highly selective antagonist of 5-HT4 receptors. These compounds are often compared in research to understand the pharmacological nuances of 5-HT4 receptors and their roles in various physiological functions. [, ]

Tegaserod

  • Compound Description: Tegaserod is a partial agonist at 5-HT4 receptors, specifically targeting the 5-HT4(a) isoform. It was used clinically for the treatment of irritable bowel syndrome but was withdrawn due to cardiovascular safety concerns. [, , , ]
  • Relevance: Tegaserod's relevance to GR113808 lies in its ability to activate 5-HT4 receptors, albeit as a partial agonist. Comparing the effects of Tegaserod and other 5-HT4 agonists to the blocking effects of GR113808 helps elucidate the role of 5-HT4 receptors in various physiological processes. [, , , ]

Prucalopride

  • Compound Description: Prucalopride is a potent and selective 5-HT4 receptor agonist with high intrinsic activity. It is used clinically for the treatment of chronic constipation. [, , ]
  • Relevance: Prucalopride's high efficacy as a 5-HT4 agonist makes it a useful tool for studying the full spectrum of 5-HT4 receptor activation. This contrasts with the blocking action of GR113808, and comparing their effects provides insights into the physiological consequences of 5-HT4 receptor modulation. [, , ]

Mosapride Citrate (Mosapride)

  • Compound Description: Mosapride is a substituted benzamide derivative that acts as a selective 5-HT4 receptor agonist. It is used clinically to treat gastrointestinal motility disorders, particularly in Asian countries. [, , ]
  • Relevance: Mosapride shares a similar mechanism of action with other 5-HT4 agonists like cisapride and renzapride, contrasting with GR113808's antagonist activity. This makes it a valuable tool for investigating the specific roles of 5-HT4 receptors in regulating gastrointestinal motility. [, , ]

Ondansetron

  • Compound Description: Ondansetron is a potent and selective 5-HT3 receptor antagonist. It is used clinically to prevent and treat nausea and vomiting, particularly following chemotherapy and surgery. [, , , ]
  • Relevance: While Ondansetron primarily targets 5-HT3 receptors, it's sometimes used in conjunction with GR113808 in studies to dissect the specific contributions of 5-HT3 versus 5-HT4 receptors in mediating various physiological responses. [, , , ]

Ketanserin

  • Compound Description: Ketanserin is a selective antagonist at 5-HT2A receptors. It is used clinically for the treatment of hypertension and has been investigated for its potential in other conditions, including Raynaud's phenomenon. [, , ]
  • Relevance: Although Ketanserin primarily targets 5-HT2A receptors, its use in conjunction with GR113808 can help researchers differentiate the roles of 5-HT2A and 5-HT4 receptors in specific physiological processes. [, , ]
Synthesis Analysis

The synthesis of GR 113808 has been explored through various methodologies, primarily focusing on modifications of its indole structure. Key synthetic strategies include:

  • Starting Materials: The synthesis typically begins with readily available aromatic compounds, which undergo transformations to introduce the requisite functional groups.
  • Key Reactions: Several synthetic routes involve the use of halogenation, methylation, and nitration reactions. For instance, the introduction of methyl groups can be achieved via palladium-catalyzed methylation techniques .
  • Yield Optimization: Various ligands derived from GR 113808 have been synthesized with yields ranging from low (e.g., 7%) to moderate (e.g., up to 69%) depending on the specific conditions employed, such as temperature and reaction time .

The synthesis pathways also include strategies for radiolabeling using carbon-11, which is significant for imaging studies involving positron emission tomography (PET) in receptor binding assays .

Molecular Structure Analysis

The molecular structure of GR 113808 is characterized by its indole core, which is crucial for its receptor binding properties. Key structural features include:

  • Functional Groups: The compound contains various functional groups that enhance its binding affinity and selectivity for the 5-HT4 receptor.
  • 3D Conformation: The spatial arrangement of atoms in GR 113808 is critical for its interaction with the receptor, influencing both efficacy and specificity.
  • Analytical Techniques: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized GR 113808 .
Chemical Reactions Analysis

GR 113808 participates in several chemical reactions that are fundamental to its synthesis and modification:

  • Substitution Reactions: These reactions allow for the introduction of various substituents on the indole ring, which can affect biological activity.
  • Reduction Reactions: Certain synthetic pathways involve reduction steps that convert nitro or carbonyl groups into amines or alcohols, respectively.
  • Deprotection Strategies: In some synthesis protocols, protecting groups are used temporarily during multi-step syntheses and are removed at later stages to yield the final product .
Mechanism of Action

The mechanism of action of GR 113808 as a selective antagonist involves:

  • Receptor Binding: GR 113808 binds competitively to the serotonin 5-HT4 receptors, inhibiting their activation by serotonin. This action prevents downstream signaling pathways associated with gastrointestinal motility.
  • Physiological Effects: By blocking these receptors, GR 113808 can modulate peristalsis and motility within the gastrointestinal tract, making it a candidate for therapeutic applications in disorders characterized by altered gut function .
Physical and Chemical Properties Analysis

GR 113808 exhibits several notable physical and chemical properties:

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 241.29 g/mol
  • Solubility: It is soluble in organic solvents but has limited solubility in water, affecting its bioavailability during pharmacological testing.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding how GR 113808 behaves in biological systems and its potential formulation into therapeutic agents .

Applications

GR 113808 has several scientific applications:

  • Research Tool: It serves as a reference ligand for labeling serotonin receptors in various experimental settings, particularly in studies investigating gastrointestinal physiology.
  • Pharmacological Studies: Its role as a selective antagonist makes it valuable in exploring the therapeutic potential for treating conditions like irritable bowel syndrome or other gastrointestinal disorders characterized by dysregulated motility .
  • Radiolabeling Studies: The ability to radiolabel GR 113808 allows researchers to visualize receptor interactions in vivo using imaging techniques like PET scans .
Introduction to GR 113808 as a Pharmacological Tool

Historical Development and Origin by GlaxoSmithKline

GR 113808 ([1-[2-(methylsulphonylamino)ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate) emerged from GlaxoSmithKline's (GSK) systematic neuropharmacology research program in the early 1990s. This period represented significant investment in receptor-specific probes for elucidating serotonin's diverse physiological roles. The compound was first characterized in 1994 by Gale and colleagues as a "novel, selective antagonist with high affinity at the 5-HT4 receptor," establishing its distinctive pharmacological profile through rigorous in vitro and in vivo studies [4]. Its molecular structure (C₁₉H₂₇N₃O₄S, MW 393.5 g/mol) features critical elements for target specificity: the 1-methylindole-3-carboxylate moiety linked via a methyl ester bridge to a piperidinyl scaffold containing a methylsulfonylaminoethyl group – a configuration optimized for high-affinity 5-HT₄ receptor engagement [1] [8].

GR 113808's development aligned strategically with GSK's broader neuropharmacological interests, including notable programs in orexin receptor antagonists (e.g., almorexant, though discontinued in Phase III) [9]. The company maintained proprietary control through specific licensing agreements, permitting distribution for research use by specialized vendors (e.g., Tocris Bioscience, Sigma-Aldrich) under strict licensing caveats, explicitly stating "Sold with the permission of GlaxoSmithKline" and restricting application to laboratory research [1] [7] [8]. This controlled accessibility ensured standardized pharmacological tool availability while protecting intellectual property.

Table 1: Key Historical Milestones in GR 113808 Development

YearMilestoneSignificancePrimary Reference
1994First comprehensive pharmacological characterizationEstablished high affinity (Kd = 0.15 nM) and >300-fold selectivity over other 5-HT receptorsGale et al. [4]
1995Detailed CNS mechanism studiesDemonstrated modulation of nigrostriatal dopamine releaseBrain Research [3]
2001Central regulation of ingestive behaviorRevealed opposing effects on hyperosmotic vs. hypovolemic thirstBrazilian Journal of Medical and Biological Research [5]
2024Metabolic syndrome applicationsIdentified prevention of HFD-induced obesity and fatty liverBMC Pharmacology and Toxicology [2]

Role in Serotonin Receptor Subtype Specificity Research

GR 113808 revolutionized the functional dissection of 5-HT₄ receptors from other serotonin subtypes due to its exceptional binding selectivity profile. Quantitative pharmacological analyses demonstrated a Kd of 0.15 nM for cloned human 5-HT₄ receptors and a functional pKB of 9.43 in human colonic muscle preparations [1] [7]. Crucially, it exhibits >300-fold selectivity over 5-HT₁A, 5-HT₁B, 5-HT₂A, 5-HT₂C, and 5-HT₃ receptors, with negligible affinity (pKi ~6.0) at 5-HT₃ receptors and no appreciable interaction with other receptor families in broad screening panels [4] [7]. This specificity established GR 113808 as the gold standard antagonist for defining 5-HT₄-mediated responses in complex biological systems where multiple serotonin receptors coexist.

Table 2: Binding Affinity and Selectivity Profile of GR 113808

ReceptorAffinity (Kd or Ki)Selectivity Ratio vs. 5-HT4Functional Assay
5-HT4 (Human cloned)0.15 nM1 (Reference)Radioligand binding [1]
5-HT4 (Guinea pig colon)pKB 9.431 (Reference)Muscle contraction [1]
5-HT3pKi ~6.0>1000-foldRadioligand binding [4]
5-HT1ANot significant>300-foldFunctional screening [4]
5-HT2ANot significant>300-foldFunctional screening [4]
Non-serotonin receptorsUndetectableN/ABroad receptor panel screening [4]

GR 113808 enabled critical advances in three principal research domains:

  • Neurotransmitter Release Modulation: Microinjection and microdialysis studies utilizing GR 113808 revealed nuanced 5-HT₄ receptor roles in regulating neurotransmitter dynamics. Intranigral administration (10 μg bilaterally) in rats attenuated morphine-stimulated striatal dopamine release without affecting basal levels, indicating that 5-HT₄ receptors modulate dopaminergic pathways primarily under activated conditions rather than tonic regulation [3]. This state-dependent neuromodulation suggested therapeutic relevance for conditions involving dysregulated dopamine signaling. Furthermore, central administration studies demonstrated its role in fluid homeostasis, where third ventricular injection (80-160 nmol/rat) paradoxically reduced hyperosmolarity-driven water intake while potentiating hypovolemia-induced drinking, indicating distinct neural circuits for different thirst modalities [5].

  • Neuroprotective Pathways and APP Processing: Beyond receptor pharmacology, GR 113808 proved instrumental in elucidating 5-HT₄ involvement in Alzheimer’s disease-related pathways. Studies employing GR 113808 blockade demonstrated that 5-HT₄ receptors constitutively promote nonamyloidogenic processing of amyloid precursor protein (APP) through physical association with ADAM10, independently of agonist stimulation or cAMP production. This interaction increased neuroprotective sAPPα secretion in HEK-293 cells and cortical neurons. Agonist stimulation further enhanced this effect via cAMP/Epac signaling, but the constitutive activity revealed by antagonist blockade highlighted a fundamental receptor property with potential therapeutic implications [6].

  • Metabolic Syndrome Mechanisms: A landmark 2024 study leveraged GR 113808 to establish 5-HT₄ receptor inhibition as a potential strategy against diet-induced metabolic dysfunction. Twelve-week intraperitoneal administration in high-fat diet (HFD)-fed C57BL/6J mice (dose not specified) prevented obesity development, reduced hepatic steatosis, improved glucose intolerance, and attenuated adipose tissue inflammation. Mechanistic studies using GR 113808 and HTR4 siRNA demonstrated reduced PPARγ and SREBP-1c pathway activation, decreased inflammasome complex formation (NLRP3), and lowered pro-inflammatory cytokines (IL-1β, TNFα) in liver and adipose tissue. Crucially, HTR4 downregulation ameliorated palmitate-induced insulin resistance in Hep3B hepatocytes, suggesting direct hepatic involvement [2].

Table 3: Key Research Applications of GR 113808 in Defining 5-HT4 Physiology

Research DomainGR 113808 ApplicationKey FindingCitation
Dopamine NeurotransmissionIntranigral microinjection (10 μg)Attenuates morphine-stimulated striatal DA release (activated state only) [3]
Fluid HomeostasisThird ventricle icv administration (80-160 nmol)Bidirectional modulation: inhibits hyperosmolarity-induced drinking; enhances hypovolemia-induced intake [5]
APP ProcessingCellular blockade in transfected neuronsReveals constitutive 5-HT4-ADAM10 interaction promoting sAPPα release [6]
Metabolic Regulation12-week ip administration in HFD micePrevents obesity, fatty liver, insulin resistance; reduces tissue inflammation [2]
Cardiac Serotonin EffectsAtrial tissue blockadeConfirms species-specific 5-HT4 contractile role (human/pig yes; rat/guinea pig no) [4] [8]

Properties

CAS Number

144625-51-4

Product Name

GR 113808

IUPAC Name

[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 1-methylindole-3-carboxylate

Molecular Formula

C19H27N3O4S

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C19H27N3O4S/c1-21-13-17(16-5-3-4-6-18(16)21)19(23)26-14-15-7-10-22(11-8-15)12-9-20-27(2,24)25/h3-6,13,15,20H,7-12,14H2,1-2H3

InChI Key

MOZPSIXKYJUTKI-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C

Solubility

Soluble in DMSO

Synonyms

(1-(2-(methylsulfonylamino)ethyl)-4-piperidinyl)methyl 1-methyl-1H-indole-3-carboxylate
GR 113808
GR 125487
GR-113808
GR113808

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.